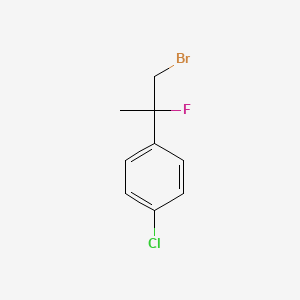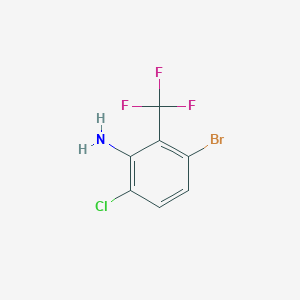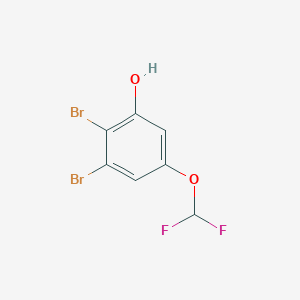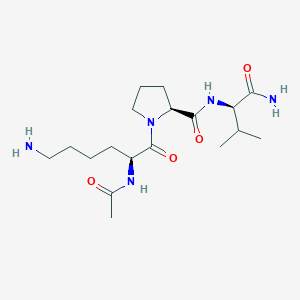![molecular formula C8H6BrF2N3 B1449006 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956366-44-1](/img/structure/B1449006.png)
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
説明
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, or 5-Br-7-DFM-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine, is an organic compound used for a variety of purposes in scientific research and lab experiments. It is a member of the pyrazolo[4,3-b]pyridine family of compounds, and is a key component in many chemical syntheses. This compound has been studied extensively for its potential applications in the fields of medicine and biochemistry, and has shown to have promising effects in various areas of research.
科学的研究の応用
Synthesis and Pharmacological Activities
- Analgesic and Anti-inflammatory Activities : A study by Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives showed significant anti-inflammatory and analgesic activities, with some compounds exhibiting activities comparable to standard drugs like indomethacin and diclofenac sodium Chamakuri, Murthy, & Yellu, 2016.
Synthesis of New Polyheterocyclic Ring Systems
- Antibacterial and Antioxidant Properties : Variya, Panchal, & Patel (2019) developed a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives. These compounds showed significant activity against both Gram-positive and Gram-negative bacterial strains and exhibited moderate to good antioxidant properties Variya, Panchal, & Patel, 2019.
Photoreactions in Pyrazole Derivatives
- Photoreactions in Pyrazole Derivatives : Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridine derivatives, including those similar to 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, indicated these compounds can exhibit various photoreactions, including excited-state intramolecular and intermolecular proton transfers. These reactions are significant for understanding the photophysical properties of these compounds Vetokhina, Dobek, & Kijak, 2012.
Synthesis for Antitumor Applications
- Antitumor Activity : Ananda et al. (2017) synthesized novel pyrazole derivatives, including a compound structurally related to 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine. The study found these derivatives effective against breast cancer and leukemic cells, demonstrating potential as antiproliferative agents Ananda, Sharath Kumar, & Nishana, 2017.
Synthesis for Fluorescent Labeling and Imaging
- Fluorescent Labeling and Imaging : Stagni et al. (2008) explored the synthesis of iridium complexes with ligands including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, a compound with structural similarities to 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine. These complexes showed potential for use in organic light-emitting devices and biological labeling due to their photophysical properties Stagni, Colella, & Palazzi, 2008.
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . This inhibition disrupts the normal functioning of the TRKs, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine disrupts these pathways, affecting cell proliferation and survival .
Result of Action
The inhibition of TRKs by 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine leads to a decrease in cell proliferation and differentiation . This can result in the prevention or slowing down of cancer growth .
特性
IUPAC Name |
5-bromo-7-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2N3/c1-14-7-4(8(10)11)2-6(9)13-5(7)3-12-14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWJUJVTGZJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B1448923.png)
![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)
![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)







![benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1448938.png)

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)
